molecular formula C15H23ClFN3O3 B12326978 N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride

Cat. No.: B12326978
M. Wt: 347.81 g/mol
InChI Key: NQKMMBPPUHHRKD-UHFFFAOYSA-N
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Description

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride is a chemical compound known for its antibacterial properties. It is a derivative of Linezolid, a well-known antibiotic used to treat infections caused by Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride involves several steps. The starting materials typically include 3-fluoro-4-morpholin-4-ylphenylamine and 3-amino-2-hydroxypropylamine. These compounds undergo a series of reactions, including acylation and hydrochloride salt formation, to produce the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication. This action ultimately leads to bacterial cell death .

Properties

Molecular Formula

C15H23ClFN3O3

Molecular Weight

347.81 g/mol

IUPAC Name

N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H

InChI Key

NQKMMBPPUHHRKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl

Origin of Product

United States

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